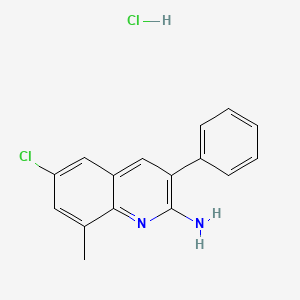

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride

Beschreibung

Discovery and Development of Quinoline-Based Compounds

The foundation of quinoline chemistry traces back to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first discovered and isolated quinoline from coal tar in 1834. Runge initially termed this compound "leukol," meaning "white oil" in Greek, establishing the first documented isolation of what would become one of the most important heterocyclic scaffolds in chemical research. This groundbreaking discovery occurred during an era when coal tar served as the primary source of aromatic compounds, and Runge's identification of quinoline marked a critical milestone in the development of nitrogen-containing heterocyclic chemistry.

Following Runge's initial discovery, French chemist Charles Gerhardt made significant contributions to quinoline research in 1842 by obtaining a compound through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt designated his compound "Chinoilin" or "Chinolein," and initially, these compounds appeared to be distinct isomers due to different reaction behaviors. However, German chemist August Hoffmann subsequently recognized that the behavioral differences resulted from contamination rather than structural variation, demonstrating that Runge's and Gerhardt's compounds were chemically identical. This clarification established the fundamental understanding of quinoline's chemical identity and paved the way for systematic synthetic approaches.

The development of synthetic methodologies for quinoline derivatives became a central focus of organic chemistry research throughout the nineteenth and twentieth centuries. The Skraup synthesis, described as one of the most valuable reactions for synthesizing non-substituted quinoline, involves thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid, a mild oxidizing agent, and glycerol at refluxing temperature. This synthetic approach enabled laboratory-scale synthesis of quinoline for the first time and subsequently facilitated the development of diverse substituted quinolines with significant medicinal applications. The acid component in the Skraup synthesis serves a dual function, acting simultaneously as both catalyst and dehydrating agent, demonstrating the sophisticated understanding of reaction mechanisms that emerged during this period.

| Synthetic Method | Year Developed | Key Reagents | Target Products |

|---|---|---|---|

| Skraup Synthesis | 1880s | Aniline, Acrolein, Sulfuric Acid, Glycerol | Non-substituted Quinoline |

| Friedlander Synthesis | 1882 | 2-Aminobenzaldehydes, Ketones | Substituted Quinoline Derivatives |

| Combes Synthesis | Late 1800s | Anilines, β-Diketones | Quinoline Scaffolds |

| Conrad-Limpach Synthesis | Late 1800s | Anilines, β-Ketoesters | Quinoline Derivatives |

The Friedlander synthetic approach, described in 1882 by Friedlander, represents another cornerstone methodology for quinoline preparation. This procedure proceeds through condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives and has been catalyzed using various agents including trifluoroacetic acid, Lewis acids, iodine, and para-toluenesulfonic acid. Wang and colleagues demonstrated an environmentally friendly and cost-effective method for preparing 2,3,7-trisubstituted quinoline derivatives through the Friedlander reaction using 1-amino-4-bromo benzaldehyde with ethyl acetoacetate, employing hydrochloric acid as catalyst and water as solvent. The versatility of the Friedlander technique encompasses a two-in-one step process involving base-catalyzed Schiff base preparation followed by intramolecular Claisen condensation, although the method faces challenges due to the instability of aminobenzaldehyde precursors.

Evolution of 3-Phenylquinoline Research

The development of 3-phenylquinoline derivatives represents a specialized branch of quinoline chemistry that has garnered significant attention due to the unique structural properties conferred by phenyl substitution at the 3-position. Research into 3-phenylquinoline compounds has demonstrated that this specific substitution pattern creates a multipurpose bicyclic heterocyclic scaffold with immense therapeutic potential. The phenyl group attached to the quinoline nucleus at the 3-position provides enhanced structural rigidity and electronic properties that distinguish these compounds from other quinoline derivatives.

Historical synthesis of 3-phenylquinoline derivatives has employed various methodologies, with early approaches utilizing the classical Vilsmeier-Haack reaction where N-2-diphenylacetamide is formulated into 2-chloro-3-phenylquinoline and 2-hydroxy-3-phenylquinoline through two-step processes under harsh acidic conditions. These early synthetic routes typically yielded low product quantities and required severe reaction conditions, necessitating the development of more efficient synthetic approaches. Contemporary research has focused on developing mild and efficient synthetic pathways, such as the chemo-selective reaction of substituted ortho-nitrobenzaldehyde with ethyl-2-phenylacetate catalyzed by iron and hydrochloric acid systems.

The advancement of multicomponent reactions has revolutionized 3-phenylquinoline synthesis, offering efficient and versatile strategies for constructing complex molecular architectures in single-step processes. These methodologies demonstrate high atom economy while allowing incorporation of structural diversity into final products. Various multicomponent reactions, including the Povarov reaction, Gewald reaction, and Ugi reaction, have been successfully employed for synthesizing diverse quinoline scaffolds. The versatility of multicomponent reactions enables introduction of functional groups and substitution patterns tailored to specific research applications, representing a significant advancement over traditional multi-step synthetic approaches.

Recent research developments have identified specific 3-phenylquinoline derivatives as potential inhibitors of transcription factor p53 through systematic screening of chemical libraries. These investigations involved screening 120 compounds and identified five 3-phenylquinoline derivatives as potential p53 inhibitors, with compound PQ1 demonstrating the most significant activity. Such research exemplifies the evolution of 3-phenylquinoline chemistry from fundamental synthetic studies to targeted molecular design for specific biological applications.

| Research Period | Synthetic Approach | Key Innovations | Research Focus |

|---|---|---|---|

| Early 1900s | Vilsmeier-Haack Reaction | Two-step synthesis pathway | Basic structural formation |

| Mid 1900s | Knorr Reactions | Improved reaction conditions | Enhanced yields |

| Late 1900s | Arylation Protocols | Hypervalent diaryliodonium salts | Mild reaction conditions |

| 2000s-Present | Multicomponent Reactions | Single-step complex synthesis | Targeted molecular design |

Positioning of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride in Chemical Research

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride occupies a distinct position within the landscape of quinoline-based chemical research, representing a highly substituted derivative that incorporates multiple functional groups with specific electronic and steric properties. The compound's molecular formula C16H14Cl2N2 indicates a molecular weight of 305.2 grams per mole, with the hydrochloride salt form providing enhanced stability and solubility characteristics compared to the free base. The systematic name 6-chloro-8-methyl-3-phenylquinolin-2-amine hydrochloride reflects the precise substitution pattern that defines this compound's unique chemical identity.

The structural architecture of 2-amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride encompasses several key functional elements that position it as a sophisticated chemical entity. The amino group at the 2-position provides basic functionality and potential hydrogen bonding capability, while the chlorine substituent at the 6-position introduces electron-withdrawing effects that modulate the compound's electronic properties. The methyl group at the 8-position contributes steric bulk and lipophilic character, and the phenyl substituent at the 3-position extends the conjugated system and enhances molecular rigidity. This combination of substituents creates a compound with unique physicochemical properties that distinguish it from simpler quinoline derivatives.

Chemical databases document this compound with specific identifiers including Chemical Abstracts Service number 1171355-84-2 for the hydrochloride salt form and 948293-48-9 for the free base form. The compound appears in various chemical supply catalogs, indicating its availability for research applications and suggesting ongoing interest in its chemical and potential biological properties. The presence of multiple substituents on the quinoline core creates opportunities for diverse chemical modifications and derivatization reactions that could lead to libraries of related compounds.

The positioning of 2-amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride within contemporary chemical research reflects the evolution of quinoline chemistry toward increasingly complex and specialized molecular architectures. Unlike the simple quinoline structures first isolated by Runge in 1834, this compound represents the culmination of nearly two centuries of synthetic methodology development and structure-activity relationship understanding. The specific substitution pattern suggests targeted design considerations that may relate to particular research objectives or desired physicochemical properties.

| Structural Feature | Chemical Contribution | Research Implications |

|---|---|---|

| 2-Amino group | Basic functionality, hydrogen bonding | Enhanced solubility, potential reactivity |

| 6-Chloro substituent | Electron-withdrawing effects | Modified electronic properties |

| 8-Methyl group | Steric bulk, lipophilicity | Altered molecular interactions |

| 3-Phenyl substituent | Extended conjugation | Enhanced molecular rigidity |

| Hydrochloride salt | Improved stability | Better handling characteristics |

Contemporary research methodologies for synthesizing compounds of this complexity often employ advanced techniques such as microwave-assisted synthesis, metal-catalyzed coupling reactions, and multicomponent reaction cascades. The development of such sophisticated quinoline derivatives requires precise control of reaction conditions and careful consideration of regioselectivity issues, particularly when introducing multiple substituents onto the quinoline core. The successful synthesis and characterization of 2-amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride demonstrates the maturation of quinoline synthetic chemistry and the ability to prepare highly functionalized heterocyclic compounds with defined structural specifications.

Eigenschaften

IUPAC Name |

6-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2.ClH/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFUSNVNBGNHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656642 | |

| Record name | 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171355-84-2 | |

| Record name | 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Quinoline Ring Construction and Functionalization

One reported method involves the condensation of substituted anilines with β-dicarbonyl compounds or aldehydes in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. For example, the synthesis of 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one was achieved by reacting (2-amino-5-nitrophenyl)(phenyl)methanone with pentane-2,4-dione in ethanol at 80°C for 6 hours under nitrogen atmosphere, followed by purification through silica gel chromatography. This step yields a quinoline intermediate with nitro and methyl substituents, which can be further manipulated.

Chlorination

Chlorination at the 6-position is typically performed using POCl₃ under reflux conditions (around 80°C) for several hours. For instance, a quinoline intermediate is treated with excess POCl₃ in an inert atmosphere, followed by quenching with saturated sodium bicarbonate solution to neutralize the reaction mixture. The product is extracted with dichloromethane, washed, dried, and purified by silica gel chromatography to isolate the 6-chloroquinoline derivative with yields reported around 78–90% and high purity.

Amination

The amino group introduction at position 2 can be achieved via nucleophilic substitution or reduction of nitro precursors. Reduction of nitro groups to amino groups is commonly performed using zinc dust and ammonium chloride in aqueous or mixed solvent systems at room temperature or mild reflux. This is followed by acidification to obtain the hydrochloride salt form, which enhances solubility and stability.

Representative Synthetic Route and Conditions

Optimization and Scale-Up Considerations

- Reaction Time and Temperature: Adjusting reflux time and temperature can optimize yield and minimize side reactions, such as over-chlorination or decomposition.

- Stoichiometry: Using controlled equivalents of POCl₃ (e.g., reducing from 3 equiv. to 1.5 equiv.) improves selectivity and reduces by-products.

- Purification: Silica gel chromatography using ethyl acetate/petroleum ether mixtures (ratios around 1:9 to 1:4) effectively purifies intermediates and final products.

- Industrial Scale: Continuous flow reactors and controlled addition of reagents enhance reproducibility and safety, improving overall yield and purity.

Case Study: Synthesis of 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one Intermediate

- Reactants: (2-Amino-5-nitrophenyl)(phenyl)methanone and pentane-2,4-dione

- Conditions: 80°C, 6 hours, nitrogen atmosphere, ethanol solvent

- Workup: Addition to cold water, filtration, washing with n-pentane

- Purification: Silica gel chromatography (25% ethanol in hexane)

- Yield: 76.47%

- Characterization: Confirmed by 1H NMR spectroscopy

Summary and Research Findings

The preparation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride involves well-established organic synthesis techniques combining cyclocondensation, selective halogenation, and amination. The key to efficient synthesis lies in precise control of reaction conditions, reagent stoichiometry, and purification methods. Research indicates yields ranging from 65% to 90% at each step with high purity, supported by spectroscopic characterization (NMR, HRMS).

These methods enable the production of this compound for further applications in medicinal chemistry, where modifications to the quinoline scaffold can enhance biological activity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed:

Oxidation: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline nitrate.

Reduction: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline amine.

Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Lead compound for developing new pharmaceuticals, particularly in antimalarial and anticancer research. |

| Biochemical Research | Used in proteomics and enzyme studies to understand biological interactions. |

| Chemical Synthesis | Acts as a building block for synthesizing more complex organic molecules. |

| Antimicrobial Research | Investigated for its potential antimicrobial properties against various pathogens. |

| Antitumor Activity | Explored for its ability to inhibit tumor growth in specific cancer types. |

Medicinal Chemistry

In medicinal chemistry, 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride has been identified as a promising lead compound for drug development. Its structural analogs have shown significant antimalarial activity against Plasmodium falciparum, with modifications enhancing efficacy and selectivity (e.g., fluorinated derivatives) .

Case Study: Antimalarial Activity

Research has demonstrated that chlorinated arylvinylquinolines exhibit potent activity against drug-resistant strains of malaria. For instance, compounds with chlorine substitutions displayed improved antiplasmodial potency compared to their fluorinated counterparts, indicating the importance of halogen positioning on biological activity .

Biochemical Research

The compound is utilized in proteomics and enzyme studies due to its ability to interact with various biological molecules. Its reactivity allows it to participate in nucleophilic substitutions and electrophilic aromatic reactions, making it valuable for studying enzyme mechanisms and protein interactions .

Interaction Studies

Studies involving binding affinity assessments highlight its potential as an inhibitor for specific enzymes, which is crucial for understanding its pharmacological profile .

Antimicrobial Properties

Research indicates that 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disruption of bacterial cell processes or inhibition of key enzymes .

Antitumor Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Synthesis Pathways

The synthesis of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves multi-step organic reactions, including:

- Oxidation : Converts amines to quinoline derivatives.

- Reduction : Produces different amine derivatives.

- Substitution Reactions : Allows the introduction of various functional groups.

These synthetic pathways facilitate the exploration of structure-activity relationships, leading to derivatives with enhanced biological properties .

Wirkmechanismus

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is similar to other quinoline derivatives, such as quinine and chloroquine. it has unique structural features that distinguish it from these compounds. For example, the presence of the methyl group and the specific positioning of the chlorine atom contribute to its distinct chemical properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of aminoquinolines are highly dependent on substituent patterns. Below is a comparative analysis of 2-amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride and structurally analogous compounds:

Key Findings:

In contrast, methoxy or ethoxy groups (e.g., 203506-30-3, 1172755-75-7) improve aqueous solubility, favoring oral bioavailability .

Synthetic Accessibility :

- The chloro and methyl groups in the target compound enable straightforward functionalization via nucleophilic substitution or cross-coupling reactions, a strategy less feasible in methoxy-substituted analogs .

Pharmacological Profiles :

- Analogs with methoxy groups (e.g., 203506-30-3) show antimalarial activity akin to chloroquine derivatives .

- The ethoxy-propyl substituent in 1172755-75-7 correlates with reported antitumor activity, likely due to enhanced DNA intercalation .

Crystal Packing and Stability: The phenyl group in the target compound may disrupt planarity compared to analogs like N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline (), reducing crystal lattice stability but improving solubility in organic solvents .

Biologische Aktivität

2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure characterized by a fused benzene and pyridine ring. The presence of an amino group at the 2-position, a chlorine substituent at the 6-position, a methyl group at the 8-position, and a phenyl group at the 3-position contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN |

| Molecular Weight | 270.75 g/mol |

| Functional Groups | Amino (-NH₂), Chlorine (-Cl), Methyl (-CH₃), Phenyl (-C₆H₅) |

Biological Activities

Research indicates that 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains, including resistant strains of Staphylococcus aureus .

- Antitumor Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, it has been shown to induce apoptosis in A549 lung cancer cells .

- Enzyme Inhibition : The quinoline derivatives are known for their ability to inhibit specific enzymes involved in disease pathways. This compound may act as an inhibitor for metalloproteases, which are crucial in various pathological processes .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural modifications. For 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride:

- Chlorine Substituent : The chlorine atom at the 6-position enhances lipophilicity and may improve binding affinity to biological targets compared to other derivatives lacking this substituent.

- Amino Group : The amino group is critical for nucleophilic interactions with target proteins or enzymes, enhancing its reactivity and biological efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against Staphylococcus aureus and found that compounds with similar structures exhibited varying degrees of NorA efflux pump inhibition, suggesting that modifications at specific positions could enhance antimicrobial activity .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride induced late apoptosis in A549 cells, with significant cytotoxicity observed at certain concentrations . This indicates its potential as a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. Key steps include:

- Halogenation : Introduction of chlorine at position 6 using POCl₃ or SOCl₂ under reflux .

- Friedländer condensation : Cyclization of substituted anilines with ketones to form the quinoline core .

- Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation .

Q. Critical Parameters :

- Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics.

- Temperature control (60–120°C) minimizes side reactions like dehalogenation.

- Catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity .

Table 1 : Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | POCl₃, reflux, 6h | 75–80 | |

| Cyclization | AcOH, 100°C, 12h | 65–70 | |

| Amination | NH₃/MeOH, Pd/C, H₂ (50 psi) | 85–90 |

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Techniques :

-

NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.5 ppm for CH₃ at C8) .

-

X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELXL refinement preferred for small molecules) .

-

HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 303.7) .

- Best Practices :

-

For crystallography, slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

-

Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact the compound’s biological activity, and how can conflicting SAR data be resolved?

- Mechanistic Insights :

-

The C6 chloro group enhances lipophilicity, improving membrane permeability in antimicrobial assays .

-

Methoxy substitutions at C6 reduce activity due to steric hindrance at target binding sites .

- Addressing Data Contradictions :

-

Case Study : Discrepancies in IC₅₀ values for anticancer activity (e.g., 2.5 µM vs. 15 µM in similar cell lines) may arise from:

-

Assay variability (MTT vs. ATP-based luminescence) .

-

Solubility differences in DMSO vs. PBS buffers .

-

Resolution Strategy :

-

Standardize assay protocols (e.g., NIH/NCATS guidelines).

-

Conduct molecular docking to validate binding modes against target proteins (e.g., topoisomerase II) .

Table 2 : Comparative Biological Activity of Analogues

Substituent (Position) Antimicrobial (MIC, µg/mL) Anticancer (IC₅₀, µM) Reference Cl (C6), CH₃ (C8) 0.5–1.0 2.5–5.0 OCH₃ (C6), CH₃ (C8) 8.0–10.0 15.0–20.0

Q. What challenges arise in crystallographic analysis of this compound, and how can refinement protocols improve structural accuracy?

- Challenges :

-

Twinning : Common in quinoline derivatives due to planar stacking; SHELXL’s TWIN command mitigates this .

-

Disorder : Methyl/phenyl groups may exhibit rotational disorder; use PART instructions to model occupancies .

- Refinement Workflow :

Data collection at 100 K to reduce thermal motion.

SHELXD : Phase solution via dual-space methods.

SHELXL : Refine anisotropic displacement parameters with RIGU restraints for planar groups .

- Key Metrics :

- Target R1 < 0.05 for high-resolution (<1.0 Å) data.

- Residual density peaks < 0.3 eÅ⁻³ .

Methodological Guidance

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- DOE Approach :

- Variables : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% Pd/C) .

- Byproduct Mitigation :

- Add scavengers (e.g., molecular sieves) to absorb HCl during amination .

- Use flow chemistry for precise control of exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.